N-(cyclopropylmethyl)-3-nitroaniline

Lipophilicity LogP Membrane permeability

N-(Cyclopropylmethyl)-3-nitroaniline is a research intermediate with a meta-nitro group and a strained cyclopropylmethyl N-substituent. Its hypersensitive radical clock (k~1.2×10⁸ s⁻¹) distinguishes SET from polar mechanisms, while steric shielding modulates cyclization regio-chemistry. With LogP~2.5 and TPSA<60Ų, it offers balanced CNS-permeability. ≥95% purity, available for immediate procurement.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B12097816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-3-nitroaniline
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC1CNC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O2/c13-12(14)10-3-1-2-9(6-10)11-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2
InChIKeyQWRXMOJOTLCPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclopropylmethyl)-3-nitroaniline (CAS 1156433-64-5): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(Cyclopropylmethyl)-3-nitroaniline (C₁₀H₁₂N₂O₂, MW 192.21) is a nitro-substituted secondary aniline characterized by a meta-nitro group on the phenyl ring and an N-cyclopropylmethyl substituent . The compound belongs to the class of N-alkyl-3-nitroanilines, wherein the cyclopropylmethyl moiety imparts distinct steric bulk, conformational constraints, and electronic modulation compared to linear or smaller cycloalkyl N-substituents. Computed physicochemical descriptors include an XLogP3 of 2.5 and a topological polar surface area (TPSA) of 57.8 Ų [1]. It is supplied as a research intermediate with typical purity ≥95% .

Why N-(Cyclopropylmethyl)-3-nitroaniline Cannot Be Replaced by Generic N-Alkyl-3-nitroanilines: The Cyclopropylmethyl Differentiation Problem


Simple N-alkyl-3-nitroaniline congeners (e.g., N-methyl, N-ethyl, N-propyl) are not functionally interchangeable with N-(cyclopropylmethyl)-3-nitroaniline. The cyclopropylmethyl group introduces a strained carbocycle that substantially elevates lipophilicity (ΔLogP ≈ +1.0 over 3-nitroaniline) [1] while simultaneously providing a thermodynamically activated radical clock (k_ring-opening ≈ 1.2 × 10⁸ s⁻¹ for the cyclopropylmethyl radical) [2] that is entirely absent in linear N-alkyl chains. Furthermore, the cyclopropylmethyl substituent imposes unique conformational restrictions and steric shielding of the secondary amine, which cannot be mimicked by N-methyl, N-ethyl, or N-propyl groups [3]. These physicochemical and mechanistic properties directly govern the compound's utility as both a synthetic intermediate and a biochemical probe, rendering generic substitution scientifically invalid for applications requiring the cyclopropylmethyl pharmacophoric or mechanistic element.

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-3-nitroaniline Relative to Comparator Compounds


LogP (Lipophilicity) Differentiation: N-(Cyclopropylmethyl)-3-nitroaniline vs. 3-Nitroaniline and N-Methyl-3-nitroaniline

N-(Cyclopropylmethyl)-3-nitroaniline exhibits a computed LogP of 2.42 (chemscene) to 2.5 (XLogP3) , representing a substantial increase in lipophilicity compared to the parent 3-nitroaniline (LogP 1.37) [1] and the N-methyl analog (LogP 1.39) [2]. This ΔLogP of approximately +1.0 to +1.1 log units corresponds to a roughly 10-fold increase in octanol-water partition coefficient, which is directly consequential for reversed-phase chromatographic retention, passive membrane permeability, and organic-phase extractability.

Lipophilicity LogP Membrane permeability Chromatographic retention

Topological Polar Surface Area (TPSA) Differentiation: N-(Cyclopropylmethyl)-3-nitroaniline vs. Unsubstituted 3-Nitroaniline

The TPSA of N-(cyclopropylmethyl)-3-nitroaniline is 55.17 Ų , markedly lower than the 69.16 Ų of unsubstituted 3-nitroaniline [1] and comparable to N-methyl-3-nitroaniline (57.85 Ų) [2]. The ~14 Ų reduction in TPSA relative to the primary aniline arises from the replacement of a –NH₂ donor with a –NHCH₂(c-C₃H₅) group, reducing the hydrogen bond donor count from 2 to 1. TPSA values below 60 Ų are generally associated with favorable blood-brain barrier penetration, whereas values above 60 Ų are not [3], placing the target compound in a more drug-like TPSA zone than its parent.

TPSA Polar surface area BBB penetration Oral bioavailability Drug-likeness

Radical Clock Kinetic Differentiation: Cyclopropylmethyl vs. N-Cyclopropyl Mechanistic Probes

The cyclopropylmethyl group in the target compound is structurally distinct from the N-cyclopropyl group found in common single electron transfer (SET) probes. The parent cyclopropylmethyl radical undergoes ring opening to the but-3-enyl radical with a rate constant of 1.2 × 10⁸ s⁻¹ at 37°C [1], approximately 3,000-fold faster than the ring opening of the radical cation derived from N-cyclopropyl-N-methylaniline (k = 4.1 × 10⁴ s⁻¹) [2]. This dramatic kinetic difference means that cyclopropylmethyl-substituted anilines can function as hypersensitive radical clocks capable of outcompeting alternative radical decay pathways (e.g., deprotonation), whereas N-cyclopropyl anilines are too slow to serve as reliable SET probes [2].

Radical clock SET probe Ring-opening kinetics Mechanistic enzymology

Meta-Nitro Regiochemistry: Electronic Differentiation from Para-Nitroaniline Derivatives in Redox Behavior

The meta-nitro substitution pattern in N-(cyclopropylmethyl)-3-nitroaniline confers distinct redox properties compared to para-nitroaniline derivatives. A systematic polarographic study of 5-substituted 3-nitroanilines established quantitative correlations between Hammett substituent constants and both oxidation and reduction half-wave potentials [1]. The meta-nitro group places the electron-withdrawing nitro substituent in conjugation with the amino group through the ring, resulting in intermediate electronic character between the strongly electron-deficient para-nitroanilines and the less polarized ortho-nitroanilines. For context, a reactivity assessment of nitroaniline regioisomers via iodination kinetics, polarography, and molecular docking ranked reactivity as 4-nitroaniline > 2-nitroaniline > 3-nitroaniline [2], indicating that meta-nitro derivatives occupy a distinct electronic space relevant to electrophilic aromatic substitution and metabolic stability.

Regiochemistry Nitroaniline Half-wave potential Electronic effects Polarography

N-Substitution Steric Modulation: Influence of Cyclopropylmethyl vs. N-Alkyl Groups on Downstream Synthetic Transformations

The N-cyclopropylmethyl group provides a calculated logP of 2.61 for the non-nitrated analog N-(cyclopropylmethyl)aniline [1], substantially higher than the LogP of ~1.05 reported for N-isobutyl aniline . This increased lipophilicity, combined with the steric profile of the cyclopropylmethyl group (three rotatable bonds vs. two for N-methyl and N-ethyl analogs) , modulates the reactivity of the secondary amine in subsequent N-acylation, N-sulfonylation, or reductive cyclization reactions. The cyclopropylmethyl group's steric demand can alter the regiochemical outcome of cyclization cascades where the amine participates as a nucleophile, providing access to heterocyclic scaffolds that may be inaccessible or formed in lower yields with less bulky N-alkyl substituents [2].

Steric effects Synthetic intermediate N-alkylation Cyclization Heterocycle synthesis

Procurement-Guiding Application Scenarios for N-(Cyclopropylmethyl)-3-nitroaniline Based on Quantitative Differentiation Evidence


Mechanistic Probe Development: Distinguishing Single Electron Transfer from Polar Reaction Pathways

The cyclopropylmethyl substituent provides a kinetically competent radical clock (k ≈ 1.2 × 10⁸ s⁻¹) [1], making N-(cyclopropylmethyl)-3-nitroaniline a structurally suitable scaffold for designing mechanistic probes to distinguish SET from hydride-transfer or polar mechanisms. This is in direct contrast to N-cyclopropyl anilines, which have been experimentally validated as 'poor probes' due to insufficient ring-opening rates (k = 4.1 × 10⁴ s⁻¹) that cannot compete with radical cation deprotonation [2]. Researchers studying enzyme-catalyzed redox mechanisms or organometallic reaction pathways should select this cyclopropylmethyl-substituted scaffold when a hypersensitive radical clock is required.

Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and CNS Drug-Like Properties

With a LogP of 2.42–2.5 and TPSA of 55–58 Ų , N-(cyclopropylmethyl)-3-nitroaniline occupies a favorable physicochemical space for oral bioavailability and potential CNS penetration (TPSA < 60 Ų threshold) [3]. The ~10-fold increase in lipophilicity over the parent 3-nitroaniline (LogP 1.37) makes this compound a superior starting point or intermediate when enhanced membrane permeability is desired, particularly in CNS-targeted drug discovery programs where balancing lipophilicity and polar surface area is critical.

Sterically Directed Heterocycle Synthesis via Nitro Reduction–Cyclization Cascades

The nitro group at the meta position can be selectively reduced to a primary amine, enabling subsequent intramolecular cyclization or condensation reactions. The N-cyclopropylmethyl substituent provides steric shielding of the secondary amine nitrogen [4], which can influence the regiochemical outcome of cyclization cascades compared to N-methyl or N-ethyl analogs. This compound is therefore preferentially indicated for synthetic routes where the steric profile of the N-substituent is expected to modulate cyclization efficiency or product distribution.

Structure–Activity Relationship (SAR) Studies on Meta-Nitroaniline Pharmacophores

The meta-nitro regioisomer exhibits intermediate redox reactivity between 4-nitroaniline and 2-nitroaniline, as established by polarographic and kinetic comparisons [5]. N-(Cyclopropylmethyl)-3-nitroaniline retains this meta-nitro electronic character while adding the cyclopropylmethyl group's steric and lipophilic features. It is therefore the compound of choice for SAR campaigns exploring how N-substitution modulates the biological activity of meta-nitroaniline cores, particularly when evaluating the contribution of steric bulk and lipophilicity independent of nitro-group position.

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